(S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19797722
InChI: InChI=1S/C21H33N3O3/c1-4-24(21(26)27-14-16-8-6-5-7-9-16)18-12-10-17(11-13-18)23-20(25)19(22)15(2)3/h5-9,15,17-19H,4,10-14,22H2,1-3H3,(H,23,25)
SMILES:
Molecular Formula: C21H33N3O3
Molecular Weight: 375.5 g/mol

(S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate

CAS No.:

Cat. No.: VC19797722

Molecular Formula: C21H33N3O3

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate -

Specification

Molecular Formula C21H33N3O3
Molecular Weight 375.5 g/mol
IUPAC Name benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate
Standard InChI InChI=1S/C21H33N3O3/c1-4-24(21(26)27-14-16-8-6-5-7-9-16)18-12-10-17(11-13-18)23-20(25)19(22)15(2)3/h5-9,15,17-19H,4,10-14,22H2,1-3H3,(H,23,25)
Standard InChI Key OBNSXOAREWNWHG-UHFFFAOYSA-N
Canonical SMILES CCN(C1CCC(CC1)NC(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2

Introduction

Molecular Structure and Physicochemical Properties

Structural Analysis

(S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate (IUPAC name: benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate) features a stereospecific (S)-configuration at the amino acid residue, critical for its biological interactions. The molecule comprises three distinct regions:

  • A benzyl carbamate group (C6H5CH2OCONR2), which enhances lipophilicity and membrane permeability.

  • A cyclohexyl-amide bridge, providing conformational rigidity and stability under physiological conditions.

  • A branched amino acid moiety (2-amino-3-methylbutanamide), enabling hydrogen bonding and enzymatic recognition.

The compound’s stereochemistry is preserved in its Canonical SMILES: CCN(C1CCC(CC1)NC(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2, which reflects the (S)-configuration at the chiral center.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC21H33N3O3
Molecular Weight375.5 g/mol
XLogP3-AA2.8 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): The 1H NMR spectrum exhibits signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), cyclohexyl methine groups (δ 1.2–2.1 ppm), and ethyl carbamate protons (δ 3.3–3.6 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 376.3 [M+H]+, consistent with the molecular weight.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate involves multi-step organic transformations:

  • Carbamate Formation: Reaction of ethyl isocyanate with 4-aminocyclohexanol in anhydrous dichloromethane yields the intermediate ethyl carbamate.

  • Amide Coupling: The cyclohexyl amine is conjugated to (S)-2-amino-3-methylbutanoic acid using HATU/DIEA activation, preserving stereochemistry .

  • Benzylation: The terminal hydroxyl group is protected with benzyl chloroformate under basic conditions.

Key Reaction:

Ethyl isocyanate+4-aminocyclohexanolDCMEthyl carbamate intermediate\text{Ethyl isocyanate} + \text{4-aminocyclohexanol} \xrightarrow{\text{DCM}} \text{Ethyl carbamate intermediate} HATU/DIEAAmide-coupled productBenzyl chloroformateFinal compound[1][3]\xrightarrow{\text{HATU/DIEA}} \text{Amide-coupled product} \xrightarrow{\text{Benzyl chloroformate}} \text{Final compound}[1][3]

Stability and Reactivity

The compound demonstrates stability in aqueous buffers (pH 5.4–7.4) but undergoes hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions. The carbamate bond is susceptible to enzymatic cleavage by esterases, a property leveraged in prodrug design .

Applications in Medicinal Chemistry

Targeted Drug Delivery

The benzyl carbamate group serves as a self-immolative linker in antibody-drug conjugates (ADCs). Protease-mediated cleavage releases the active payload (e.g., glucocorticoids) at disease sites, minimizing systemic toxicity . For example, CD19-targeted ADCs using similar carbamate linkers showed >80% B-cell inhibition in murine models .

Enzyme Inhibition

Comparison with Related Carbamates

Table 2: Structural Analogues

CompoundMolecular FormulaKey DifferenceApplication
(S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)carbamateC19H29N3O3Lacks ethyl group on carbamateIntermediate in ADC synthesis
para-Aminobenzyl carbamate (PABC)C8H8N2O2Simpler aromatic coreSelf-immolative linker

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